L-687414

描述

属性

IUPAC Name |

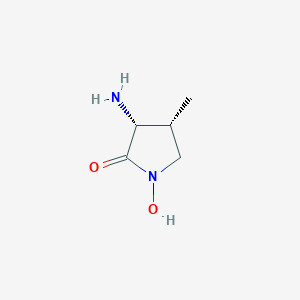

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYSFPFYQBZGDC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437953 | |

| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-65-6 | |

| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-687,414: An In-Depth Technical Guide on its Mechanism of Action as a Partial Agonist at the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. As a low-efficacy partial agonist, L-687,414 exhibits a dual mechanism of action, functioning as both an agonist and an antagonist. This unique pharmacological profile allows it to maintain a basal level of NMDA receptor activation while preventing excessive receptor stimulation, a property that has generated significant interest in its potential as a neuroprotective agent. This technical guide provides a comprehensive overview of the mechanism of action of L-687,414, including its biochemical interactions, effects on downstream signaling pathways, and a summary of its in vitro and in vivo pharmacological properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The NMDA Receptor and the Glycine Modulatory Site

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] For the NMDA receptor to be activated, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][2] The glycine binding site is therefore a critical modulatory site that influences the overall activity of the receptor.

L-687,414 is a structural analog of R(+)-HA-966 and acts as a partial agonist at this glycine site.[1] Its mechanism of action is characterized by its ability to competitively bind to the glycine site, but with lower intrinsic efficacy than the full agonist glycine.[3] This results in a submaximal activation of the NMDA receptor, and in the presence of high concentrations of glycine or D-serine, L-687,414 acts as a competitive antagonist.[3] This dual functionality is believed to offer a therapeutic window where excessive NMDA receptor activation, implicated in excitotoxic neuronal damage, is curtailed without completely abolishing essential synaptic transmission.[3]

Biochemical Mechanism of Action

L-687,414's primary molecular target is the glycine binding site on the GluN1 subunit of the NMDA receptor.[1] As a partial agonist, its interaction with the receptor leads to a conformational change that is less pronounced than that induced by a full agonist like glycine. This results in a lower probability of ion channel opening and consequently, a reduced influx of Ca²⁺ ions.

The partial agonism of L-687,414 is a key feature of its mechanism. With an estimated intrinsic activity of approximately 10% that of glycine, it provides a baseline level of receptor tone.[3] However, by occupying the glycine binding site, it prevents the binding of the endogenous full agonists, thereby acting as an antagonist under conditions of excessive glutamate and glycine release, such as during ischemia or seizure.[3]

Signaling Pathways

The modulation of the NMDA receptor by L-687,414 has significant downstream consequences on intracellular signaling cascades. The influx of Ca²⁺ through the NMDA receptor channel acts as a second messenger, activating a multitude of signaling pathways. By attenuating this Ca²⁺ influx, L-687,414 can modulate these pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of L-687,414's activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of L-687,414

| Parameter | Value | Species | Preparation | Reference |

| Apparent Kb (vs NMDA) | 15 µM | Rat | Cortical Slices | [3] |

| pKb (vs NMDA) | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | [3] |

| pKi (glycine site) | 6.1 ± 0.09 | Rat | - | [3] |

| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | [3] |

Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice

| Seizure Model | ED₅₀ (mg/kg, i.v.) | Reference |

| N-methyl-D,L-aspartic acid (NMDLA) induced | 19.7 | [4] |

| Pentylenetetrazol (PTZ) induced | 13.0 | [4] |

| Electroshock induced | 26.1 | [4] |

| Audiogenic (DBA/2 mice, i.p.) | 5.1 | [4] |

Experimental Protocols

NMDA Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for a competitive binding assay at the NMDA receptor glycine site.

Detailed Methodology:

-

Membrane Preparation: Rat forebrains are homogenized in a sucrose buffer and centrifuged. The resulting pellet is washed multiple times with Tris-HCl buffer to remove endogenous glutamate and glycine. The final pellet is resuspended in buffer and stored at -80°C.

-

Binding Assay: The assay is performed in a final volume of 500 µL containing Tris-HCl buffer, a known concentration of radioligand (e.g., [³H]glycine), the test compound (L-687,414) at various concentrations, and the membrane preparation. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand (e.g., glycine).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer.

-

Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) can then be calculated.

Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)

This protocol describes a representative method for measuring the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.

Detailed Methodology:

-

Cell Preparation: Primary cortical neurons are isolated from embryonic rats and cultured on coverslips.

-

Recording: Coverslips with adherent neurons are placed in a recording chamber and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a giga-ohm seal with the membrane of a neuron. The membrane is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The neuron is voltage-clamped at a negative potential. NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine). L-687,414 is then co-applied at various concentrations with the agonists, and the resulting currents are recorded.

-

Analysis: The peak amplitude of the inward current is measured. The inhibitory or potentiating effect of L-687,414 is quantified by comparing the current amplitude in the presence of the compound to the control current.

Structure-Activity Relationships

The development of ligands for the glycine site of the NMDA receptor has revealed key structural features that determine their activity as full agonists, partial agonists, or antagonists. L-687,414, as a derivative of HA-966, shares a cyclic structure that is crucial for its interaction with the binding site. The specific substitutions on this scaffold fine-tune its affinity and intrinsic efficacy. A deeper understanding of these structure-activity relationships is vital for the design of novel glycine site modulators with improved therapeutic profiles.

Conclusion

L-687,414 is a valuable pharmacological tool for studying the function of the NMDA receptor glycine site. Its mechanism as a low-efficacy partial agonist provides a unique mode of NMDA receptor modulation that may offer therapeutic benefits in conditions associated with excitotoxicity. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further exploration of L-687,414 and related compounds.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-687414 NMDA receptor glycine site activity

An In-depth Technical Guide on the NMDA Receptor Glycine Site Activity of L-687,414

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neuropathological conditions.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to a distinct site on the GluN1 subunit.[1][2] This glycine modulatory site has become a significant target for therapeutic intervention, with antagonists and partial agonists being investigated for conditions ranging from stroke and epilepsy to chronic pain and schizophrenia.[3][4] L-687,414, also known as (3R)-(+)-cis-4-methyl-pyrrolidin-2-one, is a notable compound that acts as a low-efficacy partial agonist at the NMDA receptor glycine site.[1][5][6] This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with L-687,414's activity.

Quantitative Pharmacology of L-687,414

The pharmacological profile of L-687,414 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, affinity, and efficacy.

In Vitro Activity

| Parameter | Value | Species/Tissue | Experimental Model | Reference |

| Apparent Kb | 15 µM | Rat | Cortical Slices (NMDA-evoked population depolarizations) | [5][6] |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons (Whole-cell voltage-clamp) | [5][6] |

| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons (Concentration-inhibition curves) | [5][6] |

| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons (Whole-cell voltage-clamp) | [5][6] |

In Vivo Anticonvulsant Activity

| Seizure Model | ED50 | Species | Route of Administration | Reference |

| N-methyl-D,L-aspartic acid (NMDLA)-induced | 19.7 mg/kg | Mouse | Intravenous | [7] |

| Pentylenetetrazol (PTZ)-induced | 13.0 mg/kg | Mouse | Intravenous | [7] |

| Electroshock-induced | 26.1 mg/kg | Mouse | Intravenous | [7] |

| Audiogenic (DBA/2 mice) | 5.1 mg/kg | Mouse | Intraperitoneal | [7] |

Experimental Protocols

The characterization of L-687,414 has employed a range of electrophysiological and behavioral assays. The following are detailed methodologies for key experiments cited.

Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons

This technique is utilized to measure the direct effects of L-687,414 on NMDA receptor-mediated currents in individual neurons.

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured on plates for a duration that allows for mature receptor expression.

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV) to control the membrane potential and measure the flow of ions.[8]

-

NMDA receptor-mediated inward currents are evoked by the application of NMDA.

-

-

Data Acquisition and Analysis:

-

To determine the antagonist potency (pKb), concentration-response curves for NMDA are generated in the absence and presence of various concentrations of L-687,414. The rightward shift in the NMDA concentration-response curve is used to calculate the pKb.[5][6]

-

To determine the affinity for the glycine site (pKi) and intrinsic activity, concentration-inhibition curves are constructed. L-687,414 is applied at increasing concentrations in the presence of a fixed concentration of NMDA and glycine. The inability of L-687,414 to completely abolish the inward current indicates partial agonism, and the degree of remaining current provides an estimate of its intrinsic activity relative to a full agonist like glycine.[5][6]

-

NMDA-Evoked Population Depolarizations in Rat Cortical Slices

This ex vivo method assesses the effect of L-687,414 on the collective response of a neuronal population.

-

Slice Preparation: Coronal or sagittal slices of the rat cortex are prepared and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF).

-

Recording: An extracellular recording electrode is placed in the slice to measure changes in the field potential.

-

Drug Application: NMDA is applied to the slice to induce a population depolarization. The potency of L-687,414 as an antagonist is determined by its ability to reduce the amplitude of this NMDA-evoked depolarization. The apparent Kb value is calculated from the concentration of L-687,414 required to produce a certain level of inhibition.[5][6]

In Vivo Long-Term Potentiation (LTP) in the Dentate Gyrus

This in vivo experiment evaluates the impact of L-687,414 on a physiological form of synaptic plasticity thought to underlie learning and memory.

-

Animal Preparation: Rats are anesthetized, and stimulating and recording electrodes are stereotaxically implanted in the medial perforant path and the dentate gyrus of the hippocampus, respectively.

-

Electrophysiological Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in the dentate gyrus in response to single-pulse stimulation of the perforant path.

-

Drug Administration: L-687,414 or a control vehicle is administered intravenously.

-

LTP Induction: A high-frequency train of stimuli (tetanus) is delivered to the perforant path to induce LTP, which is observed as a sustained enhancement of the EPSP slope and/or amplitude.

-

Analysis: The magnitude of LTP in animals treated with L-687,414 is compared to that in control animals to determine if the compound impairs this form of synaptic plasticity.[5][6]

Signaling Pathways and Experimental Workflows

The activity of L-687,414 is intrinsically linked to the signaling cascade initiated by NMDA receptor activation.

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[1][2] Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve the voltage-dependent Mg2+ block, the channel opens, allowing the influx of Ca2+ and Na+ and the efflux of K+.[9] The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a multitude of downstream signaling cascades that are critical for synaptic plasticity and, when overactivated, for excitotoxicity.

Caption: NMDA Receptor signaling cascade and the modulatory role of L-687,414.

Experimental Workflow for Characterizing L-687,414

The investigation of L-687,414's pharmacology follows a logical progression from in vitro to in vivo models to build a comprehensive understanding of its mechanism and potential therapeutic effects.

Caption: Workflow for the pharmacological evaluation of L-687,414.

Conclusion

L-687,414 is a well-characterized low-efficacy partial agonist at the NMDA receptor glycine site. Its modest intrinsic activity allows it to support a degree of normal synaptic transmission, as evidenced by its lack of impairment of hippocampal LTP at neuroprotective concentrations, while still being able to antagonize excessive NMDA receptor activation seen in pathological states like seizures.[5][6] This profile suggests a potential therapeutic advantage over full antagonists, which may be more likely to interfere with normal cognitive functions. The data and methodologies presented in this guide provide a detailed foundation for further research and development of glycine site modulators for various neurological and psychiatric disorders.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

L-687,414: A Technical Whitepaper on its Partial Agonist Profile at the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414, with the chemical name R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, is a significant pharmacological tool and a compound of therapeutic interest due to its action as a low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] The NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][4][5] L-687,414's unique profile allows it to modulate NMDA receptor function in a nuanced manner, acting as an agonist in conditions of low co-agonist concentration and as a competitive antagonist in the presence of saturating levels of the endogenous co-agonist. This dual activity presents a potential therapeutic advantage over full antagonists by enabling a degree of normal synaptic transmission while preventing excessive receptor activation, which is implicated in excitotoxicity.[2][6] This document provides an in-depth technical overview of L-687,414, summarizing its quantitative pharmacology, detailing key experimental protocols, and visualizing its mechanism of action.

Mechanism of Action: Partial Agonism at the Glycine Site

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[4][7] The GluN2 subunit binds the primary agonist, glutamate, while the GluN1 subunit contains the binding site for the co-agonist, glycine.[3] L-687,414 exerts its effects by binding to this glycine site on the GluN1 subunit.[2][6]

As a partial agonist, L-687,414 has an intrinsic activity that is lower than the full agonist, glycine. In vitro studies estimate its intrinsic activity to be approximately 10% of that of glycine.[2][6] This means that even at saturating concentrations, L-687,414 can only activate the NMDA receptor to a fraction of its maximum potential.

This partial agonism leads to a dual pharmacological profile:

-

In the absence or at low concentrations of glycine: L-687,414 will modestly activate the NMDA receptor.

-

In the presence of high concentrations of glycine: L-687,414 will compete with glycine for the binding site, thereby acting as an antagonist and reducing the overall receptor activation.[2]

This mechanism suggests that L-687,414 could permit normal physiological NMDA receptor activity, which is necessary for processes like long-term potentiation (LTP) and learning, while simultaneously protecting against the pathological over-activation seen in conditions like stroke or epilepsy.[2][6]

Quantitative Pharmacology

The pharmacological profile of L-687,414 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Potency of L-687,414

| Parameter | Value | Preparation | Assay Description | Reference |

| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Affinity for the glycine site determined from concentration-inhibition curves. | [2][6] |

| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Antagonist potency determined from the rightward shift in the NMDA concentration-response curve via whole-cell voltage-clamp. | [2][6] |

| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonist potency against NMDA-evoked population depolarizations. | [2][6] |

| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Estimated from the inability to completely abolish inward current responses in whole-cell voltage-clamp experiments. | [2][6] |

Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice

| Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Description | Reference |

| N-methyl-D,L-aspartic acid (NMDLA) induced | Intravenous (i.v.) | 19.7 | Antagonism of seizures induced by NMDLA. | [1] |

| Pentylenetetrazol (PTZ) induced | Intravenous (i.v.) | 13.0 | Antagonism of clonic seizures induced by PTZ. | [1] |

| Electroshock induced | Intravenous (i.v.) | 26.1 | Antagonism of tonic seizures induced by maximal electroshock. | [1] |

| Audiogenic (DBA/2 mice) | Intraperitoneal (i.p.) | 5.1 | Antagonism of seizures induced by a 120 dB bell. | [1] |

Table 3: In Vivo Neuroprotective Dosing in Rats

| Study | Dosing Regimen | Outcome | Reference |

| Long-Term Potentiation (LTP) | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Neuroprotective plasma levels achieved; LTP remained largely intact, unlike with the channel blocker MK-801 which abolished LTP. | [2][6] |

| Cerebral Glucose Metabolism | 17.5 mg/kg i.v. bolus followed by 225 µg/kg/min infusion | Neuroprotective dose that did not increase limbic cerebral glucose metabolism or evoke neuronal vacuolation. | [8] |

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp on Cultured Cortical Neurons

This electrophysiological technique was used to determine the functional potency (pKb) and intrinsic activity of L-687,414.[2][6]

-

Cell Preparation: Primary cortical neurons were cultured from rat embryos.

-

Recording: Whole-cell voltage-clamp recordings were performed on these neurons. The cell membrane potential was held at a constant level (e.g., -60 mV) to measure the inward currents elicited by agonist application.

-

Agonist Application: A concentration-response curve for NMDA was generated by applying increasing concentrations of NMDA in the presence of a saturating concentration of glycine.

-

Antagonist Protocol: The NMDA concentration-response curve was then re-determined in the presence of a fixed concentration of L-687,414. The parallel rightward shift in the curve was used to calculate the pKb value, a measure of antagonist affinity, using the Schild equation.

-

Intrinsic Activity Measurement: The partial agonist nature of L-687,414 was observed by its inability to completely abolish the inward current responses, even at high concentrations, with the remaining current representing its intrinsic efficacy (~10% of glycine).[2][6]

NMDA-Evoked Population Depolarizations in Rat Cortical Slices

This ex vivo method was used to assess the antagonist potency of L-687,414 in a more intact tissue preparation.[2][6]

-

Slice Preparation: Coronal slices of the rat cerebral cortex were prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: An extracellular recording electrode was placed in the cortical tissue to measure field potentials.

-

NMDA Application: NMDA was applied to the slice to evoke a negative-going shift in the extracellular potential, known as a population depolarization.

-

Antagonist Application: L-687,414 was added to the aCSF at various concentrations, and the degree to which it inhibited the NMDA-evoked depolarization was measured.

-

Data Analysis: The concentration of L-687,414 that produced a 50% reduction in the NMDA response was used to determine its apparent antagonist dissociation constant (Kb). L-687,414 was found to be approximately 3.6-fold more potent than its parent compound, R(+)HA-966, in this assay.[2][6]

In Vivo Long-Term Potentiation (LTP) Studies

These experiments investigated the impact of a neuroprotective dose of L-687,414 on a key physiological process underlying memory formation.[2][6]

-

Animal Model: Anesthetized rats were used.

-

Surgical Preparation: Stimulating electrodes were implanted in the medial perforant path (mPP) and recording electrodes in the dentate gyrus of the hippocampus.

-

Drug Administration: Animals received an intravenous infusion of either saline (control), the NMDA channel blocker MK-801, or L-687,414 at a dose known to be neuroprotective.

-

LTP Induction: A high-frequency stimulation (tetanus) was delivered to the mPP to induce LTP, which is observed as a persistent enhancement of the population excitatory postsynaptic potential (e.p.s.p.) risetime.

-

Results: While MK-801 completely abolished LTP, the neuroprotective dose of L-687,414 allowed LTP to remain largely intact. This supports the hypothesis that a low-efficacy partial agonist can spare normal synaptic function.[2][6]

Therapeutic Implications and Conclusion

The pharmacological profile of L-687,414 as a low-efficacy partial agonist at the NMDA receptor glycine site offers a compelling therapeutic strategy. By providing a baseline level of receptor tone sufficient to support essential synaptic processes like LTP, while simultaneously acting as an antagonist during periods of excessive glutamate and glycine release, it may offer a wider therapeutic window than traditional NMDA receptor antagonists.[2][6] The in vivo data demonstrate that L-687,414 is an effective anticonvulsant and can achieve neuroprotective concentrations without impairing LTP or causing the metabolic side effects associated with some NMDA channel blockers.[1][2][8] This makes L-687,414 and similar partial agonists valuable candidates for the development of treatments for neurological disorders characterized by excitotoxicity, such as epilepsy and ischemic stroke, where preserving cognitive function is paramount.

References

- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor pharmacology: perspectives from molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

L-687,414: A Technical Guide to its Function as a Glycine-Site NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, acting as a low-efficacy partial agonist at the glycine co-agonist site. This unique pharmacological profile confers a dual action of antagonism in the presence of high glycine concentrations and a minimal level of agonism in its absence. L-687,414 has demonstrated significant neuroprotective and anticonvulsant effects in various preclinical models. Notably, it appears to have a wider therapeutic window compared to non-competitive NMDA receptor antagonists, exhibiting fewer behavioral side effects. This technical guide provides an in-depth overview of the function of L-687,414, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Function and Mechanism of Action

L-687,414 is a close analog of HA-966 and functions as a glycine-site NMDA receptor antagonist or a low-efficacy partial agonist.[1] Its primary mechanism involves binding to the glycine modulatory site on the NMDA receptor complex. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, L-687,414 competitively inhibits the binding of endogenous co-agonists.

As a low-efficacy partial agonist, L-687,414 possesses a small degree of intrinsic activity, estimated to be approximately 10% of that of glycine.[2] This means that while it primarily acts as an antagonist in environments with saturating levels of glycine, it can evoke a minimal receptor response in the absence of the co-agonist. This property is thought to contribute to its favorable side-effect profile, as it may allow for a baseline level of NMDA receptor function, which is crucial for normal synaptic transmission and plasticity.[2]

In animal models, this mechanism of action translates to several key functions, including:

-

Neuroprotection: L-687,414 has been shown to be neuroprotective in models of focal ischemia.

-

Anticonvulsant Activity: The compound exhibits dose-dependent anticonvulsant effects against various seizure models.

-

Hyperlocomotion: Similar to other NMDA receptor antagonists, L-687,414 can induce hyperlocomotion in rodents.

A significant advantage of L-687,414 over uncompetitive NMDA receptor antagonists like ketamine and phencyclidine (PCP) is that it has not been associated with the development of brain vacuoles, a form of neuronal damage.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-687,414 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |

| Apparent Kb | 15 µM | Rat | Cortical Slices | Antagonism of NMDA-evoked population depolarizations | [2] |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp, antagonism of NMDA-evoked inward current | [2] |

| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons | Concentration-inhibition curves for the glycine site | [2] |

| Estimated Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp, inward current responses | [2] |

Table 2: In Vivo Efficacy and Neuroprotective Dosing

| Parameter | Value | Species | Model | Administration Route | Reference | | :--- | :--- | :--- | :--- | :--- | | Anticonvulsant ED50 (Audiogenic Seizures) | 5.1 mg/kg | Mouse (DBA/2) | Audiogenic Seizures | i.p. | | | Neuroprotective Dose Regimen | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Rat | - | i.v. |[2] | | Neuroprotective Plasma Level | 25 µg/ml | Rat | Focal Ischemia | i.v. infusion | | | Protective Index (EEG Seizure ED50 / Anticonvulsant ED50) | > 4.5 | Rat | - | i.v. | |

Experimental Protocols

In Vitro Electrophysiology: Rat Cortical Slices

This protocol is based on the methodology described by Priestley et al. (1995) to assess the antagonist potency of L-687,414 on NMDA-evoked population depolarizations.

Methodology:

-

Tissue Preparation:

-

Male Sprague-Dawley rats (150-200g) are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.

-

Coronal slices (450 µm thick) of the cerebral cortex are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber containing gassed aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with gassed aCSF at 32°C.

-

A glass microelectrode filled with aCSF is placed in the deeper layers of the cortex to record extracellular field potentials.

-

Stable baseline responses are established by applying NMDA (e.g., 30 µM) for a fixed duration at regular intervals.

-

-

Drug Application and Data Analysis:

-

L-687,414 is applied in the perfusing aCSF at various concentrations.

-

The ability of L-687,414 to antagonize the NMDA-evoked depolarization is quantified.

-

The apparent Kb value is calculated from the concentration-response curves.

-

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp in Cultured Cortical Neurons

This protocol, adapted from Priestley et al. (1995), is used to determine the affinity and intrinsic activity of L-687,414 at the NMDA receptor.

Methodology:

-

Cell Culture:

-

Primary cortical neurons are prepared from fetal rat brains (E17-E18).

-

Cortices are dissected, dissociated, and plated onto poly-D-lysine coated coverslips.

-

Neurons are maintained in a suitable culture medium for 7-14 days before use.

-

-

Electrophysiological Recording:

-

A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Whole-cell recordings are made using patch pipettes filled with an internal solution.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application and Data Analysis:

-

NMDA and glycine are applied to evoke inward currents.

-

Concentration-response curves for NMDA are generated in the absence and presence of different concentrations of L-687,414.

-

The pKb is determined from the rightward shift of the NMDA concentration-response curve.

-

To determine the pKi, concentration-inhibition curves are constructed by applying a fixed concentration of NMDA and glycine with varying concentrations of L-687,414.

-

Intrinsic activity is estimated by comparing the maximal response elicited by L-687,414 in the absence of glycine to the maximal response elicited by glycine.

-

In Vivo Neuroprotection: Rat Model of Focal Ischemia (MCAO)

This protocol is based on studies evaluating the neuroprotective effects of L-687,414 in a middle cerebral artery occlusion (MCAO) model.

Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized.

-

Body temperature is maintained at 37°C throughout the procedure.

-

-

Surgical Procedure (MCAO):

-

The left middle cerebral artery is permanently occluded via an intraluminal filament method.

-

-

Drug Administration:

-

L-687,414 is administered intravenously (i.v.) as a bolus dose followed by a continuous infusion for a specified period (e.g., 4 hours) immediately after the occlusion.

-

Control animals receive a vehicle infusion.

-

Blood samples are taken to determine plasma concentrations of L-687,414.

-

-

Assessment of Infarct Volume:

-

After a set survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed.

-

Brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

The volume of the infarct is quantified using image analysis software.

-

Visualizations

Signaling Pathway

Caption: NMDA Receptor signaling and the action of L-687,414.

Experimental Workflow: Whole-Cell Voltage-Clamp

Caption: Workflow for whole-cell voltage-clamp experiments.

Experimental Workflow: In Vivo Neuroprotection (MCAO Model)

Caption: Workflow for in vivo neuroprotection studies using the MCAO model.

References

- 1. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Discovery of L-687,414: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414, also known as 3R(+)cis-4-methyl-pyrrolidin-2-one, emerged from early investigations into the therapeutic potential of modulating the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the initial research and discovery of L-687,414, focusing on its synthesis, mechanism of action, and preclinical evaluation. The information is compiled from foundational scientific literature to serve as a comprehensive resource for professionals in the field of drug development and neuroscience.

L-687,414 was identified as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor.[1][2] This site is crucial for the receptor's activation, and its modulation presents a potential therapeutic avenue for various neurological disorders.[3][4] The development of L-687,414 was part of a broader effort to create NMDA receptor antagonists with improved side-effect profiles compared to ion channel blockers.[3] Early research was conducted by scientists at Merck, Sharp & Dohme Research Laboratories.[1]

Synthesis

L-687,414 is a derivative of the parent analogue R(+)HA-966.[1] An efficient, enantioselective synthesis of L-687,414 has been described, proceeding in six steps with a 14% overall yield, starting from commercially available (S)-β-methyl-γ-butyrolactone.[1] Another reported method involves a stereospecific route via the hydrogenation of enamines.[1]

Logical Flow of Synthesis Development

The synthesis of L-687,414 was a logical progression from the exploration of 4-substituted analogues of HA-966. The introduction of a methyl group at the 4-position in the cis configuration was found to be optimal for in vivo anticonvulsant activity and brain penetration.[1] This was attributed to the higher fraction of the non-ionized form of L-687,414 at physiological pH.[1]

Caption: Development of L-687,414 from its parent compound.

Mechanism of Action

L-687,414 functions as a low-efficacy partial agonist at the glycine modulatory site on the NMDA receptor complex.[1][2] This means that while it binds to the glycine site, it elicits a much smaller response compared to the full agonist, glycine.[1] In situations of excessive NMDA receptor activation, the antagonistic properties of L-687,414 dominate.[2] This profile was considered therapeutically advantageous as it might allow for normal synaptic transmission while preventing excitotoxicity.[2]

Signaling Pathway

References

- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-687,414 in Models of Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414 is a potent and selective partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] As an NMDA receptor modulator, it has been investigated for its neuroprotective properties.[1] The overactivation of NMDA receptors, leading to excitotoxicity, is a common pathological mechanism implicated in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[2] This technical guide provides an in-depth overview of the core preclinical data on L-687,414 and outlines detailed, albeit in some cases proposed, experimental protocols for its evaluation in relevant animal models of these neurodegenerative conditions.

Core Concepts: Mechanism of Action of L-687,414

L-687,414 acts as a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to become activated, both the glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied.[3] As a partial agonist, L-687,414 occupies the glycine site and elicits a submaximal receptor response compared to the full agonist, glycine. This modulation can be neuroprotective by preventing the excessive influx of calcium ions (Ca2+) associated with overstimulation of the NMDA receptor by glutamate, a key factor in excitotoxic neuronal death.[2]

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and excitotoxicity, and the modulatory effect of L-687,414.

Caption: NMDA Receptor Signaling and L-687,414 Modulation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data available for L-687,414.

Table 1: In Vitro Receptor Binding and Functional Activity of L-687,414

| Parameter | Value | Species/Tissue | Reference |

| Apparent Kb | 15 µM | Rat cortical slices | [3][4] |

| pKb | 6.2 ± 0.12 | Rat cultured cortical neurons | [3][4] |

| pKi | 6.1 ± 0.09 | Rat cultured cortical neurons | [3][4] |

| Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurons | [3][4] |

Table 2: In Vivo Neuroprotective Efficacy of L-687,414

| Animal Model | Dosage Regimen | Outcome | Reference |

| Rat Stroke Model | 28 mg/kg i.v. followed by 28 mg/kg/h | Maximal neuroprotection | [3][4] |

Experimental Protocols in Neurodegenerative Disease Models

While specific studies utilizing L-687,414 in models of Alzheimer's, Parkinson's, Huntington's, and ALS are limited, this section provides detailed, proposed experimental protocols based on established animal models and common methodologies for testing neuroprotective compounds.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a neuroprotective compound like L-687,414 in a rodent model of neurodegenerative disease.

Caption: General Experimental Workflow for Preclinical Evaluation.

Alzheimer's Disease Model

Animal Model: 5XFAD transgenic mice. These mice overexpress five human familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin 1 (PS1) and develop amyloid plaques and cognitive deficits.

Proposed Experimental Protocol:

-

Animals: Male and female 5XFAD mice and wild-type littermates, aged 3 months.

-

Treatment Groups:

-

Group 1: 5XFAD mice + Vehicle (e.g., saline or DMSO)

-

Group 2: 5XFAD mice + L-687,414 (e.g., 10 mg/kg, intraperitoneal injection, daily)

-

Group 3: Wild-type mice + Vehicle

-

-

Drug Administration: Daily intraperitoneal injections for 3 months.

-

Behavioral Testing (at 6 months of age):

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-maze: To evaluate short-term working memory.

-

-

Tissue Collection and Analysis:

-

Immunohistochemistry: Brain sections stained for amyloid-beta (Aβ) plaques (e.g., with 6E10 antibody) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Western Blotting: Brain homogenates analyzed for levels of soluble and insoluble Aβ40 and Aβ42, as well as phosphorylated Tau (e.g., AT8 antibody).

-

Table 3: Hypothetical Endpoints for L-687,414 in a 5XFAD Mouse Model

| Endpoint | Measurement | Expected Outcome with L-687,414 |

| Cognitive Function | Escape latency in Morris Water Maze | Decreased latency |

| Amyloid Pathology | Aβ plaque load in cortex and hippocampus | Reduced plaque burden |

| Tau Pathology | Levels of phosphorylated Tau | Decreased p-Tau levels |

| Neuroinflammation | Microglia and astrocyte activation | Reduced gliosis |

Parkinson's Disease Model

Animal Model: 6-hydroxydopamine (6-OHDA) induced lesion in rats. Unilateral injection of 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[5]

Proposed Experimental Protocol:

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Procedure: Stereotaxic injection of 6-OHDA into the right medial forebrain bundle.

-

Treatment Groups:

-

Group 1: Sham-operated + Vehicle

-

Group 2: 6-OHDA lesion + Vehicle

-

Group 3: 6-OHDA lesion + L-687,414 (e.g., 20 mg/kg, subcutaneous injection, daily, starting 24 hours post-lesion)

-

-

Behavioral Testing (weekly for 4 weeks):

-

Apomorphine-induced rotations: To assess the extent of the dopaminergic lesion.

-

Cylinder test: To measure forelimb asymmetry and motor deficit.

-

-

Tissue Collection and Analysis:

-

Immunohistochemistry: Brain sections stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

High-Performance Liquid Chromatography (HPLC): Striatal tissue analyzed for dopamine and its metabolites (DOPAC and HVA).

-

Table 4: Hypothetical Endpoints for L-687,414 in a 6-OHDA Rat Model

| Endpoint | Measurement | Expected Outcome with L-687,414 |

| Motor Function | Net contralateral rotations | Reduced rotations |

| Neuronal Survival | Number of TH-positive neurons | Increased survival of dopaminergic neurons |

| Neurochemical Deficit | Striatal dopamine levels | Attenuated dopamine depletion |

Huntington's Disease Model

Animal Model: R6/2 transgenic mice. These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibit a progressive motor and cognitive decline.[6][7]

Proposed Experimental Protocol:

-

Animals: Male and female R6/2 mice and wild-type littermates, with treatment starting at 5 weeks of age.

-

Treatment Groups:

-

Group 1: R6/2 mice + Vehicle

-

Group 2: R6/2 mice + L-687,414 (e.g., 15 mg/kg, oral gavage, daily)

-

Group 3: Wild-type mice + Vehicle

-

-

Behavioral Testing (weekly from 6 to 12 weeks of age):

-

Rotarod test: To assess motor coordination and balance.

-

Grip strength test: To measure muscle strength.

-

-

Tissue Collection and Analysis (at 13 weeks of age):

-

Immunohistochemistry: Brain sections stained for huntingtin aggregates (e.g., with EM48 antibody).

-

Western Blotting: Brain homogenates analyzed for levels of soluble and aggregated mutant huntingtin.

-

Table 5: Hypothetical Endpoints for L-687,414 in an R6/2 Mouse Model

| Endpoint | Measurement | Expected Outcome with L-687,414 |

| Motor Performance | Latency to fall on Rotarod | Increased latency |

| Huntingtin Aggregation | Number and size of huntingtin inclusions | Reduced aggregation |

| Survival | Median lifespan | Increased survival |

Amyotrophic Lateral Sclerosis (ALS) Model

Animal Model: SOD1-G93A transgenic mice. These mice express a mutant form of human superoxide dismutase 1 and develop progressive motor neuron degeneration and paralysis.[8]

Proposed Experimental Protocol:

-

Animals: Male and female SOD1-G93A mice and non-transgenic littermates, with treatment initiated at a pre-symptomatic stage (e.g., 60 days of age).

-

Treatment Groups:

-

Group 1: SOD1-G93A mice + Vehicle

-

Group 2: SOD1-G93A mice + L-687,414 (e.g., 20 mg/kg, intraperitoneal injection, daily)

-

Group 3: Non-transgenic mice + Vehicle

-

-

Monitoring and Behavioral Testing:

-

Body weight and clinical score: Monitored daily.

-

Rotarod test: Performed weekly to assess motor function.

-

Survival: Recorded as the primary endpoint.

-

-

Tissue Collection and Analysis (at end-stage):

-

Immunohistochemistry: Spinal cord sections stained for motor neuron markers (e.g., ChAT) to quantify motor neuron loss.

-

Histology: Muscle tissue (e.g., gastrocnemius) stained with H&E to assess muscle atrophy.

-

Table 6: Hypothetical Endpoints for L-687,414 in a SOD1-G93A Mouse Model

| Endpoint | Measurement | Expected Outcome with L-687,414 |

| Disease Progression | Onset of motor deficits | Delayed onset |

| Motor Neuron Survival | Number of motor neurons in spinal cord | Increased motor neuron survival |

| Lifespan | Median survival time | Extended lifespan |

Conclusion

L-687,414, as a glycine-site partial agonist of the NMDA receptor, presents a plausible therapeutic strategy for mitigating excitotoxicity in neurodegenerative diseases. While direct preclinical evidence in specific models of Alzheimer's, Parkinson's, Huntington's, and ALS is currently sparse, the proposed experimental frameworks in this guide offer a robust starting point for its systematic evaluation. The quantitative data from such studies will be crucial in determining the potential of L-687,414 as a disease-modifying therapy for these devastating disorders. Further research into the downstream signaling pathways affected by L-687,414 in the context of each disease will also be vital for a comprehensive understanding of its neuroprotective mechanisms.

References

- 1. Chronic administration of a glycine partial agonist alters the expression of N-methyl-D-aspartate receptor subunit mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 4. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - CL [thermofisher.com]

- 6. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Huntington’s disease mouse models: unraveling the pathology caused by CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Motor neuron dysfunction in a mouse model of ALS: gender-dependent effect of P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

L-687,414 and its Effect on Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is widely considered a cellular correlate of learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP. This technical guide provides an in-depth analysis of L-687,414, a partial agonist at the glycine modulatory site of the NMDA receptor, and its effects on LTP. We will explore its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating synaptic plasticity and the therapeutic potential of NMDA receptor modulators.

Introduction to L-687,414 and its Mechanism of Action

L-687,414, with the chemical name (3R,4S)-3-amino-1-hydroxy-4-methyl-pyrrolidin-2-one, is a systemically active compound that acts as a low-efficacy partial agonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[1] For the NMDA receptor to be activated, both the glutamate binding site and the glycine binding site must be occupied.[2][3] As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine. Its low intrinsic activity, estimated to be approximately 10% of that of glycine, means that in the presence of saturating concentrations of endogenous glycine, L-687,414 can act as a competitive antagonist.[2][3] This modulation of the NMDA receptor activity without complete blockade is a key feature of its pharmacological profile.

The Role of the NMDA Receptor in Long-Term Potentiation

The induction of LTP in many brain regions, particularly the hippocampus, is critically dependent on the activation of the NMDA receptor.[2][3] The NMDA receptor channel is unique in that it is blocked by magnesium ions (Mg2+) at resting membrane potentials. Depolarization of the postsynaptic membrane, typically through the activation of AMPA receptors by high-frequency stimulation, expels the Mg2+ block. This allows for the influx of calcium ions (Ca2+) through the NMDA receptor channel, provided that both glutamate and a co-agonist (like glycine or D-serine) are bound to the receptor.

This rise in intracellular Ca2+ acts as a critical second messenger, initiating a cascade of downstream signaling events. These include the activation of protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), leading to the insertion of new AMPA receptors into the postsynaptic membrane and an increase in their conductance. These changes result in a lasting enhancement of synaptic transmission, the hallmark of LTP.

Quantitative Data: The Effect of L-687,414 on Long-Term Potentiation

A pivotal study investigated the in vivo effects of L-687,414 on LTP in the dentate gyrus of anesthetized rats. The findings from this research are summarized in the table below.

| Compound | Dosage | Effect on LTP in the Dentate Gyrus | Reference |

| L-687,414 | 28 mg kg⁻¹ i.v. followed by 28 mg kg⁻¹ h⁻¹ | Did not prevent LTP at neuroprotective plasma levels. | [2][3] |

| MK-801 (a non-competitive NMDA receptor antagonist) | 0.12 mg kg⁻¹ i.v. followed by 1.8 µg kg⁻¹ h⁻¹ | Effectively abolished LTP . | [2][3] |

| Saline (Control) | 0.4 ml kg⁻¹ followed by 0.0298 ml min⁻¹ | Robust LTP was induced. | [2][3] |

In in vitro studies using rat cortical slices, L-687,414 was found to be a potent antagonist of NMDA-evoked depolarizations with an apparent Kb of 15 µM.[2][3] Whole-cell voltage-clamp experiments in cultured rat cortical neurons revealed a pKb of 6.2 and a pKi of 6.1 for its affinity to the glycine site.[2][3]

Experimental Protocols

This section outlines a detailed methodology for investigating the effects of L-687,414 on LTP in hippocampal slices, a common in vitro model.

Hippocampal Slice Preparation

-

Animal: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

-

Anesthesia: Anesthetize the rat with isoflurane or a similar anesthetic and decapitate.

-

Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1.2 MgSO₄, 2.5 CaCl₂, and 10 D-glucose.

-

Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to an interface or submerged chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

Electrophysiological Recording

-

Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrodes:

-

Recording Electrode: A glass micropipette (2-5 MΩ) filled with aCSF, placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Stimulating Electrode: A bipolar tungsten electrode placed in the Schaffer collateral pathway to evoke synaptic responses.

-

-

Data Acquisition:

-

Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.

-

Adjust the stimulus intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20-30 minutes.

-

Drug Application

-

Prepare a stock solution of L-687,414 in a suitable solvent (e.g., water or DMSO, ensuring the final concentration of the solvent in the aCSF is minimal and does not affect synaptic transmission).

-

Dilute the stock solution in aCSF to the desired final concentrations (e.g., 1, 10, 50 µM).

-

Switch the perfusion to the aCSF containing L-687,414 and allow it to equilibrate for at least 20 minutes before inducing LTP.

LTP Induction and Measurement

-

Induction Protocol: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average slope recorded during the baseline period.

-

Plot the normalized fEPSP slope over time.

-

Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the recording period.

-

Compare the magnitude of LTP in the presence of L-687,414 to control slices (vehicle only).

-

Visualizations

Signaling Pathway of Long-Term Potentiation

Caption: Signaling pathway of NMDA receptor-dependent LTP and the point of intervention for L-687,414.

Experimental Workflow for Investigating L-687,414 on LTP

Caption: Experimental workflow for an in vitro LTP study investigating the effects of L-687,414.

Discussion and Conclusion

The available data indicates that L-687,414, a low-efficacy partial agonist at the NMDA receptor glycine site, does not block hippocampal LTP in vivo at doses that are known to be neuroprotective.[2][3] This is in stark contrast to non-competitive NMDA receptor antagonists like MK-801, which completely abolish LTP.[2][3] This suggests that a complete blockade of the NMDA receptor is not necessary for neuroprotection and that a more subtle modulation of its activity, as achieved by L-687,414, may spare critical physiological processes like synaptic plasticity.

For drug development professionals, this finding is significant. A therapeutic agent that can provide neuroprotection without impairing cognitive functions, which are thought to be underpinned by LTP, would have a superior safety and efficacy profile. The partial agonist nature of L-687,414 may allow it to dampen excessive, excitotoxic NMDA receptor activity while permitting the level of activation required for normal synaptic function and plasticity.

Further research is warranted to fully elucidate the concentration-dependent effects of L-687,414 on LTP in various brain regions and under different induction protocols. Understanding the precise conditions under which L-687,414 transitions from a partial agonist to a functional antagonist in the presence of endogenous glycine will be crucial for its therapeutic application. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for such future investigations.

References

- 1. L-687,414 - Wikipedia [en.wikipedia.org]

- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

L-687,414 and its Effect on Long-Term Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of L-687,414, a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, and its putative effects on long-term depression (LTD). While direct experimental evidence on the impact of L-687,414 on LTD is not available in the current literature, this document synthesizes existing data on its electrophysiological properties, the effects of other glycine site partial agonists on LTD, and the established mechanisms of NMDA receptor-dependent LTD. This guide offers a comprehensive theoretical framework for predicting the interaction of L-687,414 with this critical form of synaptic plasticity. Included are detailed experimental protocols for inducing and measuring LTD, quantitative data on L-687,414, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to L-687,414

L-687,414, also known as R-(+)-cis-4-methyl-3-amino-1-hydroxypyrrolid-2-one, is a compound that acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor. Unlike full antagonists that completely block receptor function, or full agonists that elicit a maximal response, L-687,414 produces a submaximal response even at saturating concentrations. This property allows it to modulate NMDA receptor activity, potentially offering a therapeutic advantage by permitting a degree of normal synaptic transmission while preventing excessive receptor activation. The neuroprotective effects of L-687,414 have been noted, and importantly, it has been shown to not cause the neuronal vacuolation that is sometimes observed with other NMDA receptor antagonists.

The Role of NMDA Receptors in Long-Term Depression (LTD)

NMDA receptor-dependent LTD is a form of synaptic plasticity characterized by a persistent decrease in synaptic efficacy. It is typically induced by prolonged, low-frequency stimulation (LFS) of presynaptic inputs (e.g., 1-5 Hz). This modest but sustained stimulation leads to a moderate influx of Ca²⁺ through the NMDA receptor channel. This level of Ca²⁺ influx is insufficient to trigger the signaling cascades for long-term potentiation (LTP) but is optimal for activating a distinct downstream pathway that results in the weakening of the synapse.

The canonical mechanism of NMDA receptor-dependent LTD involves the activation of calcium-dependent protein phosphatases, such as calcineurin (also known as protein phosphatase 2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate key synaptic proteins, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. Dephosphorylation of AMPA receptors promotes their endocytosis, leading to a reduction in the number of AMPA receptors at the postsynaptic membrane and consequently, a depression of synaptic transmission.

Quantitative Data for L-687,414

The following table summarizes the available quantitative data on the electrophysiological properties of L-687,414.

| Parameter | Value | Description |

| Apparent Kb | 15 µM | The apparent binding affinity of L-687,414 in antagonizing NMDA-evoked population depolarizations in rat cortical slices. |

| pKb | 6.2 ± 0.12 | The negative logarithm of the Kb value, derived from whole-cell voltage-clamp experiments in rat cultured cortical neurons. |

| pKi | 6.1 ± 0.09 | The negative logarithm of the inhibition constant for the glycine site on the NMDA receptor complex, determined from concentration-inhibition curves. |

| Estimated Intrinsic Activity | ~10% of glycine | The efficacy of L-687,414 as a partial agonist, estimated from its inability to completely abolish inward current responses. |

Predicted Effect of L-687,414 on Long-Term Depression

While no studies have directly investigated the effect of L-687,414 on LTD, we can formulate a strong hypothesis based on its known mechanism of action and data from other glycine site partial agonists.

A study on GLYX-13, another NMDA receptor glycine site partial agonist, demonstrated that it simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in the hippocampus[1]. GLYX-13 was found to reduce NMDA receptor-mediated synaptic currents evoked by low-frequency stimulation but enhance them during high-frequency bursts[1].

Given that L-687,414 is a low-efficacy partial agonist, it is plausible that it would have a similar modulatory effect on LTD. By providing a low level of glycine site activation, L-687,414 might prevent the full extent of NMDA receptor activation required for the induction of robust LTD under low-frequency stimulation conditions. It could potentially shift the balance of synaptic plasticity away from depression and towards potentiation, or at least dampen the magnitude of LTD.

Conversely, under conditions of excessive glutamate release where LTD might be pathologically favored, the partial agonist nature of L-687,414 could act as a functional antagonist, limiting the excessive Ca²⁺ influx and thereby reducing the magnitude of LTD.

Experimental Protocols

Preparation of Acute Hippocampal Slices

-

Anesthetize a young adult rat (e.g., P21-P35 Wistar) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Cutting aCSF composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂.

-

-

Isolate the hippocampus and prepare 350-400 µm transverse slices using a vibratome.

-

Transfer the slices to a holding chamber containing standard aCSF, bubbled with 95% O₂ / 5% CO₂, and allow them to recover at 32-34°C for at least 1 hour before recording.

-

Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂.

-

Whole-Cell Patch-Clamp Recording and LTD Induction

-

Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Identify CA1 pyramidal neurons for whole-cell patch-clamp recording.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.

-

Internal solution composition (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA, and 5 QX-314 (pH adjusted to 7.2-7.3 with CsOH).

-

-

Establish a whole-cell voltage-clamp configuration, holding the neuron at -70 mV.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).

-

Record a stable baseline of EPSCs for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To induce LTD, apply a low-frequency stimulation (LFS) protocol: 900 pulses at 1 Hz.

-

Following the LFS protocol, resume baseline stimulation (0.05 Hz) and record the EPSCs for at least 60 minutes to monitor the induction and maintenance of LTD.

-

To test the effect of L-687,414, the compound can be bath-applied starting 10-20 minutes before the LFS protocol and maintained throughout the recording period.

Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTD

Caption: Signaling pathway for NMDA receptor-dependent LTD.

Experimental Workflow for In Vitro LTD Electrophysiology

Caption: Experimental workflow for in vitro LTD electrophysiology.

Conclusion

L-687,414, as a low-efficacy partial agonist at the NMDA receptor glycine site, presents a unique pharmacological profile. While direct experimental data on its effect on LTD are lacking, a theoretical framework based on its mechanism of action and evidence from similar compounds suggests that L-687,414 is likely to reduce the magnitude of NMDA receptor-dependent LTD. This potential to modulate synaptic depression, coupled with its known neuroprotective properties, makes L-687,414 and similar compounds intriguing candidates for further investigation in the context of synaptic plasticity and its role in both physiological and pathological brain states. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to directly test these hypotheses and further elucidate the role of glycine site modulation in long-term depression.

References

L-687,414: A Foundational Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the neuroprotective effects of L-687,414. L-687,414 is a novel and selective partial agonist with low intrinsic activity at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

L-687,414 primarily functions by blocking the NMDA receptor in the presence of glycine, thereby failing to produce a complete block of NMDA receptor activation.[1] This action at the glycine modulatory site is significant because it is thought to offer a wider therapeutic window compared to uncompetitive NMDA receptor ion channel blockers or competitive glutamate antagonists, which have been associated with transient reversible vacuolation in cortical neurons.[2] In contrast, such vacuolation has not been demonstrated with agents acting at the glycine site, like L-687,414.[2]

The compound's partial agonist profile may present a therapeutic advantage by allowing a degree of normal synaptic transmission while preventing excessive receptor activation, which is implicated in excitotoxic neuronal death.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational in vitro and in vivo studies on L-687,414.

Table 1: In Vitro Efficacy and Potency of L-687,414

| Parameter | Value | Species/Model | Source |

| Apparent Kb (vs. NMDA-evoked depolarization) | 15 µM | Rat Cortical Slices | [3][4] |

| pKb (vs. NMDA-evoked inward current) | 6.2 ± 0.12 | Cultured Rat Cortical Neurons | [3][4] |

| pKi (glycine site affinity) | 6.1 ± 0.09 | Cultured Rat Cortical Neurons | [3][4] |

| Estimated Intrinsic Activity (% of glycine) | ~10% | Cultured Rat Cortical Neurons | [3][4] |

| Potency vs. R(+)HA-966 | ~3.6-fold more potent | Rat Cortical Slices | [3][4] |

Table 2: In Vivo Neuroprotective Dosing and Efficacy of L-687,414 in a Rat Model of Focal Ischemia

| Dosing Regimen | Mean Plasma Level (over 4h) | Outcome on Infarct Volume | Source |

| 17.6 mg/kg i.v. bolus | 24 µg/ml (peak) | No significant protection | [1] |

| 7 mg/kg i.v. + 7 mg/kg/h infusion | 11 µg/ml | Ineffective | [1] |

| 14 mg/kg i.v. + 14 mg/kg/h infusion | 25 µg/ml | Significant protection (data not specified) | [1] |

| 30 mg/kg i.v. + 30 mg/kg/h infusion | 61 µg/ml | Significant protection (data not specified) | [1] |

| 28 mg/kg i.v. + 28 mg/kg/h infusion | Not specified | Neuroprotective | [3] |

Signaling Pathway and Mechanism of Neuroprotection

L-687,414 exerts its neuroprotective effects by modulating the NMDA receptor signaling cascade, which is critically involved in excitotoxicity. During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal death.

By acting as a partial agonist at the glycine co-agonist site, L-687,414 reduces the probability of the NMDA receptor channel opening in the presence of high glutamate concentrations, thereby attenuating the excitotoxic Ca2+ influx and its downstream detrimental effects.

Caption: Signaling pathway of L-687,414's neuroprotective action.

Experimental Protocols

The foundational studies on L-687,414 utilized both in vitro and in vivo models to characterize its neuroprotective effects.

In Vitro Electrophysiology in Rat Cortical Slices and Cultured Neurons

Objective: To determine the potency and efficacy of L-687,414 at the NMDA receptor glycine site.

Methodology:

-

Preparation of Cortical Slices:

-

Sprague-Dawley rats are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal cortical slices (typically 400-500 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF for at least 1 hour before recording.

-

-

Electrophysiological Recordings:

-

Population Depolarizations: Slices are placed in a recording chamber and perfused with aCSF. NMDA-evoked population depolarizations are recorded in the presence of various concentrations of L-687,414 to determine its antagonist potency (apparent Kb).

-